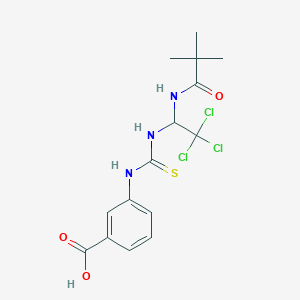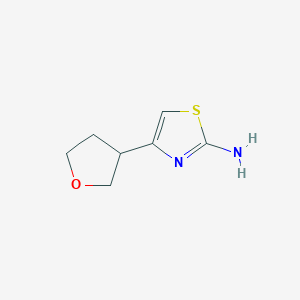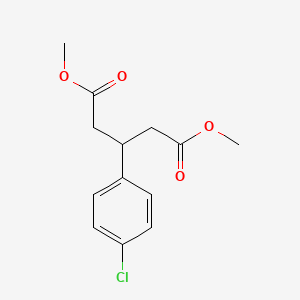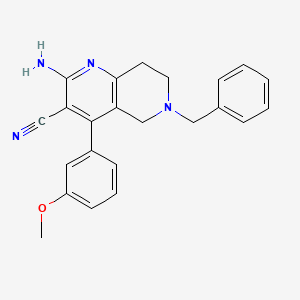![molecular formula C20H17ClFN5O B2681693 2-[2-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-(dimethylamino)nicotinonitrile CAS No. 303986-45-0](/img/structure/B2681693.png)
2-[2-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-(dimethylamino)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-(dimethylamino)nicotinonitrile is a useful research compound. Its molecular formula is C20H17ClFN5O and its molecular weight is 397.84. The purity is usually 95%.
BenchChem offers high-quality 2-[2-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-(dimethylamino)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-(dimethylamino)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Probe Development for Alzheimer's Disease
One significant application of this compound involves its derivation and use in the diagnosis of Alzheimer's Disease. A study by Škofic et al. (2005) describes the synthesis of derivatives from a molecular probe, which is applied in positron emission tomography for Alzheimer's disease diagnosis. This process involves the elaboration of the ethylidenemalononitrile side-chain into a substituted pyridine ring, proving vital in the development of diagnostic tools for neurodegenerative diseases (Škofic et al., 2005).
Antimicrobial and Cytotoxic Activities
The compound's derivatives also demonstrate significant antimicrobial and cytotoxic activities. ÖztÜrk et al. (2019) synthesized N,N-spiro bridged cyclotriphosphazene derivatives with (4-fluorobenzyl) pendant arms. These compounds exhibited growth inhibitory effects on certain bacteria and showed high anticancer and apoptotic activities. The derivatives' structural and stereogenic properties, along with their interactions with DNA, are also of interest in the field of medicinal chemistry (ÖztÜrk et al., 2019).
Fluoroionophore Development for Metal Cation Detection
In research by Hong et al. (2012), derivatives of the compound were used to develop fluoroionophores for detecting metal cations. These fluoroionophores showed specific chelation with Zn+2 in various solutions, demonstrating their potential as sensitive and selective sensors for metal ions in environmental and biological samples (Hong et al., 2012).
Synthesis of Pyrroles and Pyrrolines
Berrée et al. (1992) explored the compound's derivatives in the synthesis of pyrroles and pyrrolines through 1,3-dipolar cycloadditions. This study highlights the compound's utility in organic synthesis, particularly in the generation of heterocyclic compounds, which are important in pharmaceuticals and agrochemicals (Berrée et al., 1992).
Development of Fluorophores and Organic Photo Emitting Diodes
A study by Asiri et al. (2015) involved the synthesis of a new fluorophore, which exhibited strong green emission and was significant for the application in organic photo-emitting diodes. The compound's derivatives demonstrated a change in dipole moment upon excitation, making them useful in the development of fluorescent materials and sensors (Asiri et al., 2015).
Localization of Neurofibrillary Tangles in Alzheimer's Disease
Shoghi-Jadid et al. (2002) used a derivative of this compound to identify neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients. This research demonstrates the compound's utility in neuroimaging and its potential for improving the diagnostic process for neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Eigenschaften
IUPAC Name |
2-[2-[(E)-(2-chloro-4-fluorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-(dimethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5O/c1-26(2)19-7-8-24-20(17(19)11-23)27-9-3-4-16(27)12-25-28-13-14-5-6-15(22)10-18(14)21/h3-10,12H,13H2,1-2H3/b25-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPHNKQEZNOVDR-BRJLIKDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=C(C=C(C=C3)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C(=NC=C1)N2C=CC=C2/C=N/OCC3=C(C=C(C=C3)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-(dimethylamino)nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2681613.png)


![{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methyl acetate](/img/structure/B2681618.png)

![N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2681623.png)
amine](/img/structure/B2681624.png)




![3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2681632.png)
![N-methyl-2-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2681633.png)